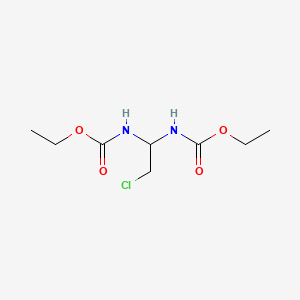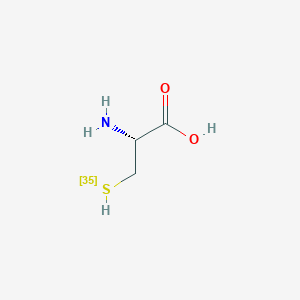
(35s)-Cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(35s)-Cysteine is a sulfur-containing amino acid that plays a crucial role in various biological processes. It is a radiolabeled form of cysteine, where the sulfur atom is replaced with the radioactive isotope sulfur-35. This compound is widely used in biochemical and medical research due to its ability to trace and study metabolic pathways involving sulfur-containing compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (35s)-Cysteine typically involves the incorporation of sulfur-35 into the cysteine molecule. One common method is the radiolabeling of cysteine using sulfur-35 labeled hydrogen sulfide (H2S) or sulfur dioxide (SO2). The reaction conditions often require a controlled environment to ensure the incorporation of the radioactive isotope without significant loss of activity.
Industrial Production Methods
Industrial production of this compound involves the use of specialized facilities equipped to handle radioactive materials. The process includes the synthesis of sulfur-35 labeled precursors, followed by their incorporation into cysteine through enzymatic or chemical reactions. The final product is purified to remove any unincorporated radioactive material and ensure high specific activity.
Analyse Des Réactions Chimiques
Types of Reactions
(35s)-Cysteine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cystine, a dimeric form of cysteine linked by a disulfide bond.
Reduction: Cystine can be reduced back to this compound using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: this compound can participate in substitution reactions where the thiol group (-SH) is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or molecular oxygen (O2) in the presence of metal catalysts.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol under mild conditions.
Substitution: Alkylating agents like iodoacetamide or N-ethylmaleimide.
Major Products
Oxidation: Cystine
Reduction: this compound
Substitution: Various alkylated cysteine derivatives
Applications De Recherche Scientifique
(35s)-Cysteine is extensively used in scientific research, including:
Chemistry: Studying the kinetics and mechanisms of sulfur-containing compounds.
Biology: Tracing metabolic pathways involving cysteine and its derivatives.
Medicine: Investigating the role of cysteine in diseases such as cancer and neurodegenerative disorders.
Industry: Used in the development of radiopharmaceuticals and diagnostic tools.
Mécanisme D'action
The mechanism of action of (35s)-Cysteine involves its incorporation into proteins and peptides, allowing researchers to study the dynamics of sulfur-containing compounds in biological systems. The radioactive sulfur-35 isotope emits beta particles, which can be detected using various imaging techniques. This enables the tracking of this compound in metabolic pathways and the identification of its molecular targets and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cysteine: The non-radioactive form of (35s)-Cysteine.
Cystine: The oxidized dimeric form of cysteine.
Homocysteine: A sulfur-containing amino acid similar to cysteine but with an additional methylene group.
Uniqueness
This compound is unique due to its radioactive sulfur-35 isotope, which allows for the tracing and study of sulfur-containing compounds in biological systems. This radiolabeling provides a powerful tool for researchers to investigate metabolic pathways and molecular interactions that would be challenging to study using non-radioactive compounds.
Propriétés
Formule moléculaire |
C3H7NO2S |
|---|---|
Poids moléculaire |
124.06 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(35S)sulfanylpropanoic acid |
InChI |
InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1/i7+3 |
Clé InChI |
XUJNEKJLAYXESH-XQSDEXCQSA-N |
SMILES isomérique |
C([C@@H](C(=O)O)N)[35SH] |
SMILES canonique |
C(C(C(=O)O)N)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,3-Trimethyl-2-((E)-2-[5-[(Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2H-pyran-3(6H)-YL]ethenyl)-3H-indolium tetrafluoroborate](/img/structure/B13795858.png)
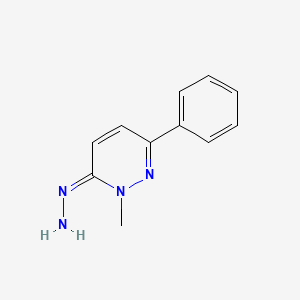

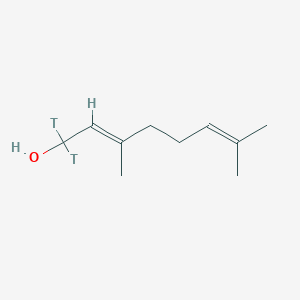

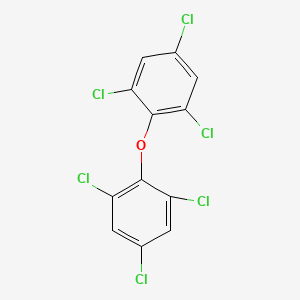

![Acetamide,N-cyclohexyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13795899.png)
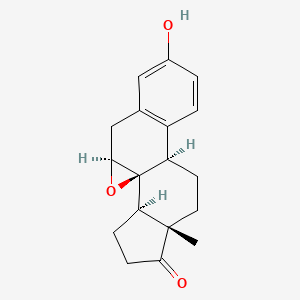
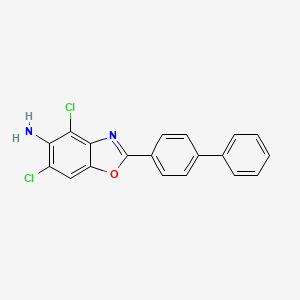
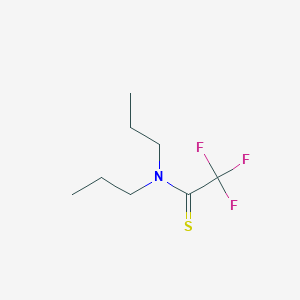
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-octan-2-ylazanium chloride](/img/structure/B13795917.png)
